molecular formula C34H36O2P2 B2965586 (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole CAS No. 2301856-53-9

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B2965586
CAS No.: 2301856-53-9
M. Wt: 538.608
InChI Key: PXMPZIBJGLMMQU-IWIDZHLOSA-N
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Description

The compound “(2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole” is a P-chiral biphosphorus ligand . It is used in a variety of asymmetric transition metal-catalyzed transformations including hydrogenations, propargylations, reductions, and hydroformylations .

Scientific Research Applications

Photoluminescent Materials

Phosphorus compounds, including benzoxaphospholes and related structures, demonstrate potential in the development of photoluminescent materials. These compounds can "photocopy" the properties of other conjugated organic molecules due to their ability to form P horizontal lineC p-p pi bonds, suitable for conjugated materials with phosphorus as a participatory atom. This property is utilized in creating materials that exhibit blue fluorescence, indicating applications in optoelectronics and sensor technologies (Washington et al., 2010).

Asymmetric Hydrogenation Catalysts

The compound and its related structures have been applied in asymmetric hydrogenation, showcasing the development of efficient chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands. These ligands, when used in rhodium-catalyzed asymmetric hydrogenation, provide excellent enantioselectivities and reactivities. This demonstrates the compound's role in synthesizing enantiomerically pure products, crucial for pharmaceuticals and fine chemicals (Tang et al., 2010).

Antioxidant Activity

Compounds bearing 1,3,4-oxadiazole moieties, synthesized from reactions involving related phosphorus compounds, have been evaluated for their antioxidant activities. These studies provide insights into the potential therapeutic applications of these materials, especially in combating oxidative stress-related diseases (Shakir et al., 2014).

Catalytic Carbon−Carbon Bond Activation

Nickel(0) complexes involving N-alkyl-substituted N-heterocyclic carbenes, derived from similar phosphorus-containing compounds, have shown utility in catalyzing carbon−carbon bond activation. This reactivity underlines the compound's potential in organic synthesis and catalysis, offering new pathways for constructing complex molecular frameworks (Schaub et al., 2006).

Mechanism of Action

The compound acts as a ligand in various asymmetric transition metal-catalyzed transformations . It is involved in processes such as hydrogenations, propargylations, reductions, and hydroformylations .

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPZIBJGLMMQU-IWIDZHLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=CC=CC=C3)[C@@H]4OC5=CC=CC(=C5[P@]4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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